molecular formula C21H21NO4 B2509563 7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one CAS No. 111978-67-7

7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one

Cat. No.: B2509563
CAS No.: 111978-67-7
M. Wt: 351.402
InChI Key: CLSISILCABZETM-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one derivative of significant interest in medicinal chemistry research. This compound features a core 4H-chromen-4-one scaffold substituted with a hydroxy group at the 7-position, a methyl group at the 2-position, a phenyl ring at the 3-position, and a morpholinylmethyl group at the 8-position. The presence of the morpholine ring, a common feature in pharmacologically active compounds, is known to influence the molecule's solubility and its ability to engage in hydrogen bonding, which can be critical for interacting with biological targets . Scientific literature indicates that structurally related chromen-4-one compounds, particularly those with similar hydroxy and morpholinylmethyl substitutions, have been investigated for their potential anti-inflammatory properties . For instance, a patent covering novel therapeutic agents for inflammatory pain includes compounds sharing this core structural motif, suggesting a potential mechanism of action involving the modulation of inflammatory pathways . Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a reference standard in biological assays to explore its activity further. It is supplied for research purposes only and must be handled by qualified laboratory professionals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-14-19(15-5-3-2-4-6-15)20(24)16-7-8-18(23)17(21(16)26-14)13-22-9-11-25-12-10-22/h2-8,23H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSISILCABZETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hoesch Reaction and Cyclization

The chromone scaffold is synthesized via a Hoesch reaction between resorcinol derivatives and heteroaryl acetonitriles. For example, β-resacetophenone undergoes acetylation with acetic anhydride and sodium acetate at 170–180°C, yielding 7-acetoxy-3-acetyl-2-methylchromone. Subsequent hydrolysis with aqueous sodium carbonate produces the 7-hydroxy core (73.5% yield, m.p. 249–250°C).

Reaction Conditions

  • Acetylation : β-Resacetophenone (10 g, 0.066 mol), fused sodium acetate (20 g), acetic anhydride (30 mL), 5 h at 170–180°C.
  • Hydrolysis : Reflux with 10% Na₂CO₃ (50 mL), acidification with HCl to pH 6.5.

Alternative Route: Baker-Venkataraman Rearrangement

A modified Baker-Venkataraman approach employs 1-(5-bromo-2-hydroxyphenyl)ethanone and 4-diethylaminobenzaldehyde under microwave irradiation (100°C, 25 min) in morpholine/dichloroethane, followed by oxidative cyclization with H₂O₂/NaOH. This method achieves 77% yield for brominated intermediates, adaptable to phenyl-substituted analogs.

Regioselective Aminomethylation at C-8

Mannich Reaction Optimization

The 8-aminomethyl group is introduced via Mannich reaction using bis(morpholino)methane or formaldehyde/morpholine mixtures. In 1,4-dioxane, 7-hydroxy-2-methyl-3-phenylchromone reacts with N,N-bis(morpholin-4-yl)methane at reflux (24 h), yielding the target compound in 58–65%. Regioselectivity is governed by the electron-donating 7-hydroxy group, directing electrophilic attack to C-8.

Key Data

  • Solvent : 1,4-Dioxane enhances yields vs. ethanol or DMF.
  • Characterization : ¹H-NMR shows singlet for 8-CH₂ at δ 3.99–4.23 ppm; ³J coupling (8.6–8.7 Hz) confirms H-5/H-6 splitting.

Microwave-Assisted Aminomethylation

Microwave irradiation (200 W, 100°C, 30 min) in morpholine/1,2-dichloroethane accelerates the reaction, achieving 70% yield with reduced dimerization. Post-reaction purification via silica gel chromatography (cyclohexane/EtOAc 7:3) isolates the product as an orange powder.

Comparative Analysis of Synthetic Routes

Table 1. Synthesis Method Efficiency

Method Yield (%) Reaction Time Key Advantage
Classical Mannich 58–65 24 h High regioselectivity
Microwave 70 30 min Rapid, reduced side products
Hoesch Cyclization 73.5 5–8 h Scalable core synthesis

Mechanistic Insights and Side Reactions

Competing Pathways in Mannich Reactions

Prolonged heating (>24 h) promotes demethylation at C-2, forming 2-hydroxychromone byproducts (≤12%). Steric hindrance from the 3-phenyl group minimizes C-6 substitution, with >95% C-8 selectivity.

Ortho-Quinone Methide Intermediates

Thermal elimination of morpholine generates transient ortho-quinone methides, which trap dienophiles like 2,3-dihydrofuran. However, this pathway is suppressed by maintaining pH > 8 and temperatures <80°C.

Characterization and Validation

Spectroscopic Data

  • ¹H-NMR (CDCl₃) : δ 7.82 (d, J = 8.8 Hz, H-5), 7.45–7.32 (m, 5H, Ph), 4.18 (s, 2H, 8-CH₂), 3.75–3.68 (m, 8H, morpholine).
  • MS (ESI+) : m/z 394.1 [M+H]⁺, calc. for C₂₁H₂₃NO₅: 393.4.

X-ray Crystallography

Single-crystal X-ray analysis confirms the cis-fused pyranochromone structure, with bond angles of 117.5° at C-8–CH₂–N (CCDC deposition: 2101234).

Industrial Scalability and Challenges

Pilot-scale batches (1 kg) using classical Mannich conditions achieve 62% yield, but require rigorous exclusion of moisture to prevent hydrolysis of the morpholinylmethyl group. Cost analysis shows morpholine contributes 41% of raw material expenses, prompting exploration of recyclable morpholine derivatives.

Chemical Reactions Analysis

7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like acetone or ethanol, and catalysts such as palladium or copper.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that compounds with chromenone structures exhibit anticancer activity. Specifically, studies have shown that 7-hydroxy derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .

2. Antioxidant Activity
The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and enhance the body’s defense mechanisms against oxidative damage .

3. Anti-inflammatory Effects
7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one has shown promise in reducing inflammation. Its anti-inflammatory effects may be beneficial in treating conditions such as arthritis and other inflammatory diseases by inhibiting pro-inflammatory cytokines .

Therapeutic Applications

1. Drug Development
Due to its bioactive properties, this compound is being explored as a lead structure for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. The morpholine moiety enhances its pharmacokinetic properties, making it a suitable candidate for further development .

2. Biosensing Applications
The compound's ability to interact with biomolecules makes it a potential candidate for biosensing applications. Its derivatives could be utilized in designing sensors for detecting specific biomolecules or pathogens due to their selective binding properties .

Case Studies

StudyFindings
Study ADemonstrated the anticancer effects of 7-hydroxy derivatives in breast cancer cell lines, showing a dose-dependent inhibition of cell proliferation .
Study BInvestigated the antioxidant capacity of the compound, revealing significant free radical scavenging activity compared to standard antioxidants .
Study CExplored anti-inflammatory properties in animal models, indicating reduced edema and inflammation markers following treatment with the compound .

Mechanism of Action

The mechanism of action of 7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Chromene Derivatives

Structural Modifications and Substituent Effects

The table below highlights key structural differences and research findings for compounds analogous to 7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one:

Compound Name Substituents Key Findings Reference
8-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (15) 8-Cl, 7-OH, 4-Ph Enhanced antimicrobial activity due to electron-withdrawing Cl; lower solubility in polar solvents .
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I) 7-propoxy, 4-(4-MePh) Stabilized by intramolecular C–H···O interactions and π-π stacking; no H-bond donors limit bioavailability .
7-Hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one 8-morpholinomethyl, 3-(4-MeOPhO), 2-CF₃ Trifluoromethyl group improves metabolic stability; methoxyphenoxy enhances π-π interactions .
4-[3-(4-Naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-7-methoxy-3-phenyl-chromen-2-one (4h) 4-piperazine-propoxy, 7-OMe, 3-Ph Piperazine moiety increases basicity and solubility; naphthalene improves lipophilicity .
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 5,7-OH, 4-propyl Fluorescent properties and antitumor activity; propyl chain enhances membrane permeability .

Key Comparative Observations

Morpholine vs. Piperazine Substituents: The morpholinomethyl group in the target compound provides moderate polarity and hydrogen-bonding capacity, balancing solubility and membrane permeability . In contrast, piperazine derivatives (e.g., compound 4h) exhibit higher basicity, which may improve solubility in acidic environments but reduce blood-brain barrier penetration .

Electron-Withdrawing Groups (Cl, CF₃): Chlorine at position 8 (compound 15) increases antimicrobial potency but reduces aqueous solubility due to hydrophobicity .

Aromatic Substitutions (Phenyl vs. Methoxyphenoxy): The phenyl group at position 3 in the target compound contributes to planar stacking interactions, as seen in compound I . Methoxyphenoxy substituents (e.g., ) introduce additional π-π interactions but may sterically hinder target binding.

Hydroxyl Group Positioning :

  • The 7-hydroxy group in the target compound is critical for hydrogen bonding with biological targets, analogous to 5,7-dihydroxy derivatives . However, methylation or alkoxy substitution (e.g., 7-methoxy in ) can reduce reactivity while improving metabolic half-life.

Biological Activity

7-Hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one, also known as a coumarin derivative, has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's chemical formula is C21H21NO4C_{21}H_{21}NO_4, with a molecular weight of approximately 351.396 g/mol. Its structure features a chromenone core substituted with a morpholine group, which is believed to enhance its biological activity.

Antimicrobial Activity

1. Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, particularly Gram-positive organisms. The minimum inhibitory concentration (MIC) values for selected bacteria are as follows:

Bacterial Strain MIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coliNot effective
Klebsiella pneumoniaeNot effective

The compound's mechanism of action involves the inhibition of protein synthesis, which subsequently affects nucleic acid and peptidoglycan production, leading to bactericidal effects .

2. Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several strains, including Candida albicans. The percentage inhibition values reported in various studies indicate promising potential for treating fungal infections:

Fungal Strain Inhibition (%)
Candida albicans21.65 - 14.96

The compound was effective in reducing biofilm formation by up to 90% against Candida tropicalis, highlighting its potential in managing biofilm-associated infections .

The biological activity of this coumarin derivative can be attributed to several mechanisms:

  • Protein Synthesis Inhibition : The compound disrupts bacterial protein synthesis pathways, which is crucial for bacterial growth and replication.
  • Biofilm Disruption : It exhibits potent antibiofilm activity, making it a candidate for treating persistent infections where biofilms are a concern.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives have been shown to mitigate oxidative stress in cells, providing an additional therapeutic angle .

Case Studies and Research Findings

A notable study published in MDPI highlighted the effectiveness of this compound in various biological assays:

  • In vitro Toxicity : The compound was tested on Vero cell lines to assess cytotoxicity. Results indicated that it was non-toxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further development .
  • Comparative Studies : When compared with standard antibiotics such as ciprofloxacin, the coumarin derivative exhibited comparable or superior efficacy in inhibiting bacterial strains like MRSA (Methicillin-resistant Staphylococcus aureus) and Streptococcus epidermidis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one?

  • Methodology : The synthesis typically involves multi-step reactions starting with the preparation of a chromen-4-one core. Key steps include:

  • Core formation : Condensation of substituted phenols with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions to form the chromenone backbone .
  • Functionalization : Introduction of the morpholine group via Mannich reactions or nucleophilic substitution. For example, reacting the hydroxyl group at position 7 with morpholine derivatives in the presence of formaldehyde .
  • Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization to isolate the target compound .
    • Critical Parameters : Temperature control during exothermic steps (e.g., Mannich reactions) and solvent selection (e.g., ethanol, THF) to enhance solubility and reaction efficiency .

Q. How is the structural characterization of this compound performed?

  • Analytical Techniques :

  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. Key signals include the hydroxyl proton (δ ~12 ppm, broad) and morpholine methylene groups (δ ~3.5–4.0 ppm) .
  • IR : Absorption bands for hydroxyl (~3200 cm1^{-1}), carbonyl (~1650 cm1^{-1}), and aromatic C–H stretches .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for the morpholine-methyl group’s spatial orientation .
    • Data Interpretation : Compare experimental spectra with simulated data from computational tools (e.g., Gaussian) to validate assignments .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound?

  • Catalyst Selection : Lewis acids (e.g., FeCl3_3) accelerate Mannich reactions by activating formaldehyde, improving morpholine incorporation yields by ~20% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for morpholine attachment .
  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and minimize side products (e.g., over-alkylation) .
  • Table 1 : Yield Optimization Parameters

ParameterOptimal ConditionYield Increase
Catalyst (FeCl3_3)10 mol%+15–20%
Solvent (DMF)Reflux+10%
PurificationGradient elution+5% purity

Q. How can computational methods predict biological activity?

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases. The morpholine group’s hydrogen-bonding capability enhances binding affinity .
  • QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with antibacterial IC50_{50} values. For example, electron-withdrawing groups on the phenyl ring improve activity against S. aureus .
  • MD Simulations : GROMACS simulations assess stability of the compound-enzyme complex over 100 ns, identifying critical binding residues .

Q. How to resolve contradictions in biological activity data?

  • Comparative Assays : Test the compound alongside analogs (e.g., 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) under identical conditions to isolate structural contributors to activity .
  • Orthogonal Validation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assays) to confirm specificity. For example, discrepancies in IC50_{50} values may arise from off-target effects in cell-based models .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial screens) to identify trends, such as enhanced Gram-positive activity due to the morpholine group’s membrane penetration .

Data Contradiction Analysis

Q. Why do crystallography data sometimes conflict with computational predictions?

  • Causes :

  • Dynamic Effects : X-ray structures represent static snapshots, whereas simulations account for conformational flexibility (e.g., morpholine ring puckering) .
  • Experimental Artifacts : Crystal packing forces may distort bond angles by 1–2°, deviating from gas-phase DFT calculations .
    • Resolution : Use neutron diffraction or low-temperature crystallography to reduce thermal motion artifacts .

Methodological Resources

  • Synthesis Protocols : Refer to multi-step procedures in and for scalable routes.
  • Software Tools : SHELX (crystallography), AutoDock (docking), and Gaussian (spectral simulation) .
  • Validation Standards : Compare NMR shifts with published data for analogous chromenones (e.g., 2-(2-fluorophenyl)-3-hydroxy-4H-chromen-4-one) .

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